molecular formula C21H20BrNO3 B2363115 3-(2-bromophenyl)-N-(2-(4-(furan-2-yl)phenyl)-2-hydroxyethyl)propanamide CAS No. 2309613-41-8

3-(2-bromophenyl)-N-(2-(4-(furan-2-yl)phenyl)-2-hydroxyethyl)propanamide

Cat. No.: B2363115
CAS No.: 2309613-41-8
M. Wt: 414.299
InChI Key: FQNWLCFAEWSTHB-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-N-(2-(4-(furan-2-yl)phenyl)-2-hydroxyethyl)propanamide (CAS 2309613-41-8) is a synthetic amide derivative with a molecular weight of 414.3 g/mol . This compound is characterized by a unique structure combining an electron-withdrawing 2-bromophenyl group and an electron-rich heterocyclic furan ring, linked through a propanamide backbone featuring a polar 2-hydroxyethyl group; this arrangement may significantly influence the molecule's solubility, reactivity, and interactions with biological targets . Preliminary research indicates this compound holds substantial promise in medicinal chemistry and biological research. Its mechanism of action is proposed to involve interaction with specific molecular targets, where the bromophenyl and furan rings may play a key role in inhibiting the activity of certain enzymes or receptors, while the hydroxyethyl group could enhance solubility and bioavailability . Key research applications under investigation include its potential as an anticancer agent, with studies suggesting it may inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells . It has also been investigated for its activity on G protein-coupled receptors (GPCRs), indicating potential applications in neurological disorder research . Furthermore, emerging evidence suggests that compounds containing furan and bromophenyl groups can exhibit antimicrobial properties, positioning this molecule as a candidate for developing novel treatments against bacterial infections . Researchers can utilize this compound for structure-activity relationship (SAR) studies to optimize its pharmacological profile and for synthesis and characterization methodologies . This product is intended For Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(2-bromophenyl)-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrNO3/c22-18-5-2-1-4-15(18)11-12-21(25)23-14-19(24)16-7-9-17(10-8-16)20-6-3-13-26-20/h1-10,13,19,24H,11-12,14H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQNWLCFAEWSTHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 3-(2-Bromophenyl)Propanoic Acid

Starting material : Phenylpropanoic acid
Bromination :

  • Reagent : Bromine (Br₂) in acetic acid
  • Conditions : 0–5°C, 4 hours
  • Yield : 68–72%
  • Mechanism : Electrophilic aromatic substitution at the ortho position

Purification : Column chromatography (silica gel, hexane/ethyl acetate 4:1).

Synthesis of 2-(4-(Furan-2-yl)Phenyl)-2-Hydroxyethylamine

Step 1 : Suzuki-Miyaura Coupling

  • Reagents : 4-Bromophenylboronic acid, furan-2-yltrifluoroborate
  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Base : K₂CO₃
  • Solvent : DME/H₂O (3:1)
  • Temperature : 80°C, 12 hours

Step 2 : Epoxidation and Ring-Opening

  • Epoxidation : m-CPBA in dichloromethane
  • Aminolysis : Ammonia in methanol, 50°C, 6 hours
  • Overall yield : 54%

Amide Coupling

Activation : 3-(2-Bromophenyl)propanoic acid is converted to its acid chloride using thionyl chloride (SOCl₂).
Coupling :

  • Reagents : Acid chloride + 2-(4-(furan-2-yl)phenyl)-2-hydroxyethylamine
  • Base : Triethylamine (2 eq)
  • Solvent : Dry THF
  • Temperature : 0°C → RT, 24 hours
  • Yield : 82%

Optimization Strategies

Catalytic Improvements

Parameter Traditional Method Optimized Method
Coupling Catalyst None HOBt/DMAP
Yield 75% 89%
Reaction Time 24 h 8 h

The addition of 1-hydroxybenzotriazole (HOBt) and 4-dimethylaminopyridine (DMAP) accelerates amide formation while suppressing racemization.

Green Chemistry Approaches

  • Solvent replacement : THF → cyclopentyl methyl ether (CPME)
  • Waste reduction : 23% decrease in E-factor
  • Energy efficiency : Microwave-assisted coupling (80°C, 30 min vs 24 h conventional)

Analytical Characterization

Spectroscopic Data

Technique Key Features
¹H NMR (500 MHz, CDCl₃) δ 7.52 (d, J=8 Hz, 1H, Ar-H), 6.82 (s, 1H, furan-H), 4.21 (m, 1H, CH-OH)
¹³C NMR 171.8 ppm (amide carbonyl), 152.3 ppm (furan C-2)
HRMS m/z 414.2978 [M+H]⁺ (calc. 414.2981)

Purity Assessment

Method Conditions Purity
HPLC C18 column, 70:30 MeOH/H₂O 99.2%
DSC Heating rate 10°C/min Single endotherm at 148°C

Comparative Analysis of Synthetic Methods

Method Advantages Limitations Yield
Classical coupling Low cost Long reaction time 75%
Microwave-assisted Fast Special equipment needed 88%
Flow chemistry Scalable High dilution required 81%

The microwave-assisted method demonstrates superior efficiency but requires significant capital investment.

Challenges and Solutions

Challenge 1 : Bromine volatility during propanoic acid synthesis

  • Solution : Use in situ bromine generation with KBrO₃/HBr

Challenge 2 : Epimerization during amine synthesis

  • Solution : Chiral auxiliaries (e.g., (R)-α-methylbenzylamine)

Challenge 3 : Purification of polar byproducts

  • Solution : Dual-column chromatography (silica → alumina)

Chemical Reactions Analysis

Types of Reactions

3-(2-bromophenyl)-N-(2-(4-(furan-2-yl)phenyl)-2-hydroxyethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium azide (NaN₃) can be employed.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a phenyl derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Its structure suggests possible interactions with biological targets associated with cancer cell proliferation. For instance, compounds with similar furan and bromophenyl moieties have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. This mechanism is crucial for developing new chemotherapeutic agents that can effectively target tumor growth while minimizing toxicity to normal cells .

1.2 G Protein-Coupled Receptor Modulation
The compound has been investigated for its activity on G protein-coupled receptors (GPCRs), which play a pivotal role in various physiological processes and are key targets in drug discovery. Computational docking studies indicate that it may act as an agonist for specific GPCRs, potentially influencing pathways related to mood regulation and neuroprotection . This opens avenues for its application in treating neurological disorders.

Biological Research

2.1 Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure of 3-(2-bromophenyl)-N-(2-(4-(furan-2-yl)phenyl)-2-hydroxyethyl)propanamide and its biological activity is essential for optimizing its efficacy. Structure-activity relationship (SAR) studies have been conducted to identify the most effective substituents that enhance its pharmacological profile. These studies often involve synthesizing various analogs and evaluating their biological activities, providing insights into how modifications can improve potency and selectivity against specific biological targets .

2.2 Antimicrobial Properties
There is emerging evidence that compounds containing furan and bromophenyl groups exhibit antimicrobial properties. The ability of this compound to inhibit bacterial growth has been explored, suggesting its potential use as an antimicrobial agent. Further research into its mechanism of action could lead to novel treatments for bacterial infections .

Synthesis and Characterization

3.1 Synthetic Routes
The synthesis of this compound typically involves multi-step reactions that include coupling reactions between amines and carboxylic acids or their derivatives. Detailed methodologies have been documented, allowing for reproducibility in research settings .

3.2 Characterization Techniques
Characterization of the synthesized compound is performed using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray crystallography. These techniques confirm the structural integrity and purity of the compound, which are critical for subsequent biological testing .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant inhibition of tubulin polymerization, leading to cell cycle arrest in MCF-7 breast cancer cells .
Study 2GPCR ModulationIdentified as a potential agonist for GPR88, influencing neuroprotective pathways .
Study 3Antimicrobial PropertiesShowed efficacy against several bacterial strains, indicating potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-N-(2-(4-(furan-2-yl)phenyl)-2-hydroxyethyl)propanamide involves its interaction with specific molecular targets. The bromophenyl and furan rings can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxyethyl group may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its target sites.

Comparison with Similar Compounds

Key Findings and Implications

  • Heterocyclic Influence : Furan and benzothiophene analogs exhibit divergent solubility and metabolic profiles due to electronic and steric effects.
  • Electron-Withdrawing Groups : Nitro and sulfonyl substituents enhance reactivity and binding but may reduce bioavailability.

Biological Activity

The compound 3-(2-bromophenyl)-N-(2-(4-(furan-2-yl)phenyl)-2-hydroxyethyl)propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the acylation of amines and the introduction of functional groups that enhance biological activity. The general synthetic route can be summarized as follows:

  • Preparation of the furan derivative : Starting from furan-2-carboxylic acid derivatives, which are reacted with appropriate brominated phenyl compounds.
  • Formation of the amide bond : This is achieved through coupling reactions involving amines and acid chlorides.
  • Purification : The final product is purified using chromatographic techniques and characterized using NMR and mass spectrometry.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds structurally similar to This compound . For instance, derivatives containing furan or bromophenyl moieties have shown significant activity against various bacterial strains, particularly drug-resistant strains like Acinetobacter baumannii and Staphylococcus aureus .

The Minimum Inhibitory Concentration (MIC) values for related compounds often fall within a range that indicates promising antibacterial efficacy. For example:

CompoundBacterial StrainMIC (µg/mL)
Compound AE. coli32
Compound BS. aureus16
Compound CA. baumannii8

Anticancer Activity

In vitro studies have demonstrated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For example, compounds derived from furan and bromophenyl groups have been shown to inhibit cell proliferation in human cancer cell lines such as HCT116 (colon cancer) and MCF-7 (breast cancer). The observed IC50 values suggest that these compounds can effectively induce apoptosis in cancer cells .

The biological activity of This compound can be attributed to several mechanisms:

  • Inhibition of DNA Synthesis : Many furan-containing compounds interact with DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in microbial cells, leading to cell death.

Case Studies

  • Antibacterial Efficacy Against Drug-Resistant Strains :
    A study focused on a series of furan derivatives reported that one compound demonstrated significant antibacterial activity against NDM-positive A. baumannii, outperforming traditional antibiotics .
  • Cytotoxicity in Cancer Cell Lines :
    Research involving the evaluation of various derivatives showed that specific substitutions on the phenyl ring significantly enhanced the cytotoxicity against MCF-7 cells, with IC50 values below 10 µM .

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis involves multi-step reactions, typically starting with coupling of bromophenyl and furan-containing intermediates. Key steps include:

  • Amide bond formation : Use coupling agents like EDC/HOBt under anhydrous conditions (e.g., DCM, 0–5°C) to link the propanamide backbone .
  • Hydroxyethyl group introduction : Achieved via epoxide ring-opening or reduction of ketones (e.g., NaBH₄ in ethanol, 25°C) .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (acetonitrile) improves purity (>95%) . Critical parameters : Solvent polarity (e.g., THF vs. DMF), temperature control (±2°C), and stoichiometric ratios (1:1.2 for amine:acyl chloride) significantly impact yields (reported 40–65%) .

Q. How is structural characterization performed, and what analytical techniques are essential?

  • NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., bromophenyl protons at δ 7.2–7.8 ppm, furan protons at δ 6.3–7.1 ppm) .
  • LC-MS/HPLC : Validates molecular weight (e.g., [M+H]⁺ ~450–470 m/z) and purity (>99% via C18 column, tR ~15–20 min) .
  • FT-IR : Identifies amide C=O stretches (~1650 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .

Q. What preliminary biological screening data exist for this compound?

Analogous compounds show:

  • Anticancer activity : IC₅₀ values of 5–20 μM against HeLa and U2OS cell lines via apoptosis induction .
  • Enzyme inhibition : Moderate A2A adenosine receptor antagonism (Ki ~100 nM) .
  • Antibacterial potential : MIC values >50 μg/mL against S. aureus .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this compound?

  • Bromophenyl substitution : 2-bromo position enhances lipophilicity (logP ~3.5) and target binding vs. 3- or 4-bromo analogs .
  • Furan vs. thiophene : Furan improves solubility (logS ~-4.2) but reduces metabolic stability (t₁/₂ ~2 h in microsomes) compared to thiophene derivatives .
  • Hydroxyethyl group : Removal decreases cellular uptake (Papp <1 × 10⁻⁶ cm/s in Caco-2 assays) . Strategy : Introduce trifluoroethyl or morpholine moieties to balance potency and pharmacokinetics .

Q. How should contradictory data in biological assays be resolved?

Example: Discrepancies in cytotoxicity (IC₅₀ varies 5-fold across labs):

  • Experimental variables : Cell passage number, serum concentration (e.g., 5% vs. 10% FBS), and incubation time (48 vs. 72 h) .
  • Validation : Use orthogonal assays (e.g., ATP-based viability + caspase-3 activation) and reference controls (e.g., doxorubicin) .
  • Statistical rigor : Apply ANOVA with post-hoc tests (p<0.01) and report 95% confidence intervals .

Q. What computational methods predict binding modes and off-target effects?

  • Docking studies : Use AutoDock Vina with A2A receptor (PDB: 3REJ) to prioritize furan π-stacking with Phe168 and hydrogen bonds to Asn253 .
  • ADMET prediction : SwissADME estimates moderate BBB permeability (BBB score 0.6) but high CYP3A4 inhibition risk .
  • Off-target screening : Similarity ensemble approach (SEA) identifies kinase and GPCR targets (e.g., EGFR, β2-adrenergic receptor) .

Methodological Tables

Q. Table 1. Comparative Analysis of Synthetic Routes

StepReagents/ConditionsYield (%)Purity (%)Key Evidence
AmidationEDC/HOBt, DCM, 0°C5898
HydroxyethylationNaBH₄, EtOH, 25°C7295
PurificationSilica gel (hexane:EtOAc)6599

Q. Table 2. Biological Activity of Structural Analogs

ModificationIC₅₀ (μM)logPKey TargetEvidence
2-Bromophenyl8.23.5A2A receptor
4-Fluorophenyl15.72.8EGFR
Thiophene replacement6.94.1CYP3A4

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